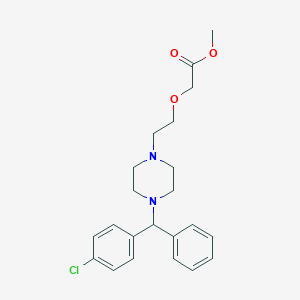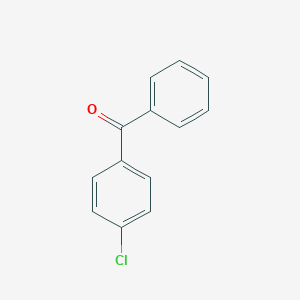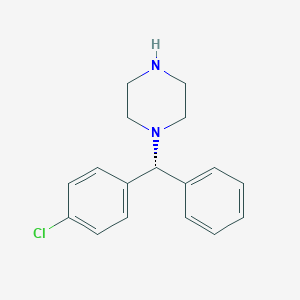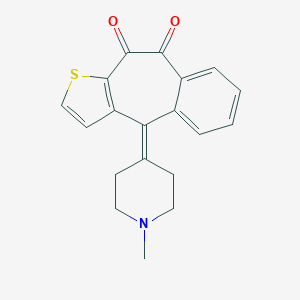
5-O-Desmethyl Donepezil
Übersicht
Beschreibung
5-O-Desmethyl Donepezil is a derivative of Donepezil . Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase . It is used in the treatment of dementia of the Alzheimer’s type . This compound is a metabolite of Donepezil .
Synthesis Analysis
The synthesis of this compound involves biotransformation studies with fungi . An HPLC method for the enantioselective determination of Donepezil, this compound, and 6-O-Desmethyl Donepezil in Czapek culture medium has been described .
Molecular Structure Analysis
The molecular formula of this compound is C23H27NO3 . The average mass is 365.465 Da and the monoisotopic mass is 365.199097 Da .
Chemical Reactions Analysis
Donepezil undergoes O-demethylation, N-dealkylation, and N-oxidation as the main reactions involved in its biotransformation . The predominant formation of the metabolite this compound has been observed in biotransformation studies with fungi .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, boiling point of 545.3±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.5 mmHg at 25°C, and flash point of 283.6±30.1 °C .
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease and Cognitive Function
Donepezil, also recognized by its developmental code E2020, is prominently studied for its application in Alzheimer's disease. It functions as a reversible, noncompetitive inhibitor of the enzyme acetylcholinesterase, primarily impacting the neurotransmitter acetylcholine. This enzyme inhibition is beneficial in managing symptoms of mild to moderate Alzheimer's disease, as seen in multiple trials where Donepezil significantly improved cognitive functions and global clinical function. Notably, improvements were marked from as early as three weeks into the treatment. The medication also shows potential in delaying the symptomatic progression of Alzheimer's disease over both short (up to 24 weeks) and long terms (up to about 1 year). However, it's worth noting that while Donepezil reduces caregiver burden and may improve patients' abilities to perform complex tasks, there's no conclusive evidence regarding its positive effect on patients' quality of life (Dooley & Lamb, 2000). Donepezil's efficacy is not only limited to the general population but also extends to specific ethnic groups, such as its proven effectiveness and safety in Chinese Alzheimer's disease patients, indicating potential benefits on Alzheimer's disease biomarkers like hippocampal atrophy, Aβ, and tau (Zhang & Gordon, 2018).
Therapeutic Use and Safety
Donepezil's absorption profile and its relationship with dose and pharmacodynamic effects are well-characterized, showcasing a linear relationship within a specific range. Despite being extensively bound to plasma proteins, Donepezil maintains a low profile of drug interactions, making it a safe option for patients with mild-to-moderate hepatic and renal diseases. Side effects are generally mild and transient, primarily stemming from its cholinomimetic mechanism of action (Seltzer, 2005).
Neuroenhancement and Potential Applications
While primarily known for its role in Alzheimer's disease, Donepezil has also been explored for neuroenhancement in healthy individuals. However, the potential of drugs like Donepezil for neuroenhancement exceeds their actual effects, as demonstrated in randomized controlled trials. While some studies report improvements in certain cognitive functions with Donepezil, these findings are not consistent across all cognitive domains, and some studies even report transient negative effects. Thus, while Donepezil and similar drugs show some promise for neuroenhancement, more exhaustive research is necessary to fully understand their potential and implications in this area (Repantis, Laisney, & Heuser, 2010).
Wirkmechanismus
Target of Action
5-O-Desmethyl Donepezil is a metabolite of Donepezil , which is an acetylcholinesterase inhibitor . The primary target of Donepezil, and by extension this compound, is the enzyme acetylcholinesterase . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .
Mode of Action
This compound, similar to Donepezil, binds to acetylcholinesterase and inhibits its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the brain . The increased levels of acetylcholine enhance cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a cholinergic deficit .
Biochemical Pathways
The action of this compound primarily affects the cholinergic pathway . By inhibiting acetylcholinesterase, it prevents the hydrolysis of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This results in enhanced signaling in the cholinergic pathway, which is involved in numerous cognitive functions, including memory and learning .
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of Donepezil, given that it is a metabolite of the latter . Donepezil is known to have a long elimination half-life of approximately 70 hours . It is metabolized in the liver, primarily by cytochrome P450 enzymes, into metabolites including this compound .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine in the brain . This results in enhanced cholinergic neurotransmission, which can help alleviate the cognitive symptoms associated with conditions like Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, genetic factors can affect the pharmacokinetics and pharmacodynamics of Donepezil . Polymorphisms in genes such as Cytochrome P450 (CYP) 2D6, CY3A4, CY3A5, APOE, ABCA1, ABCB1, ESR1, BCHE, PON-1, CHRNA7, and CHAT can influence individual responses to Donepezil . These factors would likely also apply to this compound, given its similar mode of action.
Safety and Hazards
Safety measures for handling 5-O-Desmethyl Donepezil include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
The therapeutic response rate of patients to Donepezil varies from 20 to 60%, which could partly be explained by genetic factors . Therefore, future research could focus on identifying Single Nucleotide Polymorphisms (SNPs) associated with the pharmacokinetics, pharmacodynamics, and safety of Donepezil and its metabolites, including 5-O-Desmethyl Donepezil .
Eigenschaften
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMISVLYMKJMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467680 | |
| Record name | 5-O-Desmethyl Donepezil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120013-57-2 | |
| Record name | 5-O-Desmethyl donepezil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120013-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-o-Desmethyl donepezil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-O-Desmethyl Donepezil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-O-DESMETHYL DONEPEZIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R452SD5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can the developed HPLC method differentiate between Donepezil and its metabolites in patient samples?
A2: Yes, the novel HPLC method described can successfully separate and quantify Donepezil, 5-O-Desmethyl Donepezil (5DD), 6-O-Desmethyl Donepezil (6DD), and Donepezil-N-oxide (DNox) in plasma samples from patients with Alzheimer's disease. [] This method utilizes a combination of liquid-liquid extraction and tandem photometric and fluorimetric detection to achieve the necessary sensitivity and specificity for accurate measurement of these compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)


![2-(1-Methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-9-one](/img/structure/B192784.png)
